molecular formula C17H19N3O B14934319 N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide

N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B14934319
M. Wt: 281.35 g/mol
InChI Key: IKTYZVRSVMXABI-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features both indole and pyrrole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling of Indole and Pyrrole: The indole and pyrrole moieties can be coupled using a suitable linker, such as a butanamide chain, through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrole rings.

    Reduction: Reduction reactions could target the amide bond or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and pyrrole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for compounds targeting neurological or oncological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and pyrrole structures can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)-4-(1H-pyrrol-1-yl)butanamide
  • N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-2-yl)butanamide
  • N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-3-yl)butanamide

Uniqueness

N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the specific positioning of the indole and pyrrole rings, which can influence its chemical reactivity and biological activity. The presence of both indole and pyrrole moieties in a single molecule can provide a unique set of interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C17H19N3O/c1-19-13-9-14-15(6-4-7-16(14)19)18-17(21)8-5-12-20-10-2-3-11-20/h2-4,6-7,9-11,13H,5,8,12H2,1H3,(H,18,21)

InChI Key

IKTYZVRSVMXABI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=CC=C3

Origin of Product

United States

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